molecular formula C21H21N3O2 B2976915 N-benzhydryl-2-(3-methyl-6-oxopyridazin-1(6H)-yl)propanamide CAS No. 1234868-51-9

N-benzhydryl-2-(3-methyl-6-oxopyridazin-1(6H)-yl)propanamide

Cat. No.: B2976915
CAS No.: 1234868-51-9
M. Wt: 347.418
InChI Key: KUWSKRDPQBSRKJ-UHFFFAOYSA-N
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Description

N-benzhydryl-2-(3-methyl-6-oxopyridazin-1(6H)-yl)propanamide is a specialized chemical compound with molecular formula C₂₁H₂₁N₃O₂ and molecular weight 347.41 g/mol, designed exclusively for research applications. This compound features a benzhydryl group linked to a 3-methyl-6-oxopyridazine moiety through a propanamide bridge, creating a unique structural configuration of interest in medicinal chemistry and pharmacology. As a pyridazinone derivative, it serves as a valuable chemical tool for investigating cannabinoid receptor systems . Researchers utilize this compound to study potential modulation of CB1 and CB2 receptor activity, though specific binding affinities and functional characteristics require experimental determination for this particular analog. The structural similarity to compounds described in patent WO2006138682 suggests potential research applications in neurological disorders, metabolic conditions, and substance abuse studies . The compound's molecular architecture combines elements known to interact with central nervous system targets, making it particularly valuable for investigating novel therapeutic approaches for obesity, Parkinson's disease, cognitive disorders, and substance abuse . In research settings, this chemical may function as either an agonist or antagonist at cannabinoid receptors depending on specific structural features and assay conditions, though its exact mechanism of action requires further characterization. The presence of the 3-methyl substitution on the pyridazinone ring may influence metabolic stability and blood-brain barrier penetration, important considerations for in vivo research applications. Researchers should consult the PDSP Database for comprehensive receptor binding profiles and compare results with established cannabinoid receptor modulators . This product is provided for research use only and is not intended for diagnostic or therapeutic applications in humans. Proper handling procedures and storage conditions at -20°C in anhydrous form are recommended to maintain stability. Researchers are encouraged to conduct appropriate solubility testing and formulation optimization for specific experimental applications.

Properties

IUPAC Name

N-benzhydryl-2-(3-methyl-6-oxopyridazin-1-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O2/c1-15-13-14-19(25)24(23-15)16(2)21(26)22-20(17-9-5-3-6-10-17)18-11-7-4-8-12-18/h3-14,16,20H,1-2H3,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUWSKRDPQBSRKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=O)C=C1)C(C)C(=O)NC(C2=CC=CC=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-benzhydryl-2-(3-methyl-6-oxopyridazin-1(6H)-yl)propanamide is a compound of interest in medicinal chemistry, primarily due to its potential biological activities. This article explores its synthesis, structural characteristics, and biological effects, supported by data tables and case studies.

Chemical Structure and Properties

This compound has the molecular formula C21H21N3O2C_{21}H_{21}N_{3}O_{2} and a molecular weight of approximately 347.418 g/mol. The compound features a benzhydryl group and a pyridazinone moiety, which are crucial for its biological activity.

PropertyValue
Molecular FormulaC21H21N3O2C_{21}H_{21}N_{3}O_{2}
Molecular Weight347.418 g/mol
Purity≥95%

Synthesis

The synthesis of this compound typically involves several key steps, including the formation of the benzhydryl amine and the coupling with the pyridazinone derivative. Optimization of reaction conditions is critical for achieving high yields and purity, often employing techniques such as high-performance liquid chromatography (HPLC) for purification.

Biological Activity

Research indicates that this compound may exhibit various biological activities, particularly in inhibiting specific enzymes or interacting with cellular receptors. Preliminary studies suggest that modifications in the substituents on the pyridazinone ring can significantly affect binding affinity and selectivity towards target proteins.

The mechanism of action for this compound is primarily based on its interaction with biological targets, such as enzymes involved in cellular signaling pathways. For instance, it may act as an inhibitor of histone deacetylases (HDACs), which play a crucial role in regulating gene expression and are implicated in cancer progression.

Case Studies

  • In Vitro Studies : A study evaluated the HDAC inhibitory activity of similar compounds and found that modifications to the pyridazinone structure enhanced potency against various cancer cell lines, including Hut78 and K562 cells. These findings suggest that N-benzhydryl derivatives could be promising candidates for further development as anticancer agents .
  • In Vivo Studies : Animal models have been utilized to assess the antitumor efficacy of compounds related to this compound. In one study, a related compound demonstrated significant tumor growth inhibition in xenograft models, indicating potential therapeutic applications .

Comparison with Similar Compounds

Comparison with Structurally Related Pyridazinone Derivatives

Structural and Functional Modifications

Pyridazinone derivatives exhibit diverse biological activities depending on substituents. Below is a comparative analysis of key analogs:

Table 1: Structural and Physicochemical Comparison
Compound Name Substituents/Modifications Molecular Formula Molecular Weight Melting Point (°C) Reported Activity Reference
Target Compound Benzhydryl C21H21N3O2 347.41 Not reported Inferred anti-inflammatory -
Compound 84 4-Bromophenyl, 3-methoxybenzyl C22H21BrN3O3 479.33 Not reported Anti-inflammatory
Compound 6i 4-Benzylpiperidin-1-yl C29H33N5O3 548.22 173–175 Antipyrine hybrid (anticancer?)
N-(Benzo[d][1,3]dioxol-5-ylmethyl) analog Benzo[d][1,3]dioxol-5-ylmethyl C16H17N3O4 315.32 Not reported Undisclosed
Key Observations:

Substituent Effects on Activity: Compound 84 () shares the pyridazinone-propanamide backbone but incorporates a 4-bromophenyl and 3-methoxybenzyl group. These electron-withdrawing and donating groups may enhance anti-inflammatory activity compared to the benzhydryl group, which offers steric bulk .

Melting points (e.g., 173–175°C for 6i) correlate with crystallinity and stability, which are critical for formulation .

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for preparing N-benzhydryl-2-(3-methyl-6-oxopyridazin-1(6H)-yl)propanamide and its analogs?

  • Methodology : The compound is synthesized via nucleophilic substitution or coupling reactions. For example, pyridazinone derivatives are often prepared by refluxing precursors in methanol or dichloromethane (DCM) with bases like K₂CO₃. Purification typically involves column chromatography using DCM-MeOH gradients (0–4%) . Structural confirmation relies on ESI-MS for molecular weight validation and IR/NMR spectroscopy to identify carbonyl (C=O, ~1660 cm⁻¹) and aromatic proton signals (δ 6.7–7.4 ppm in ¹H NMR) .

Q. How is the structural integrity of This compound validated?

  • Methodology : Use a combination of:

  • Spectroscopy : IR for functional groups (e.g., C=O, NH), ¹H/¹³C NMR for proton environments and carbon backbone .
  • Mass spectrometry : ESI-MS to confirm molecular ions (e.g., [M+H]⁺ peaks) .
  • Crystallography : Single-crystal X-ray diffraction (if crystals are obtainable) to resolve bond lengths and angles .

Advanced Research Questions

Q. How do substituent modifications on the pyridazinone core influence biological activity?

  • Methodology : Conduct structure-activity relationship (SAR) studies by synthesizing analogs with varied substituents (e.g., halogenated aryl groups, alkyl chains) and testing them in bioassays. For instance:

  • Anti-inflammatory activity: Compare analogs with 3-methoxybenzyl vs. 4-chlorobenzyl substituents using heat-induced hemolysis assays .
  • Enzyme inhibition: Evaluate alpha-glucosidase inhibition to assess anti-diabetic potential .
  • Key finding: Bulkier substituents (e.g., benzhydryl) may enhance lipophilicity and membrane permeability, affecting bioavailability .

Q. How can researchers resolve contradictions in reported bioactivity data for pyridazinone derivatives?

  • Methodology :

  • Control experimental variables : Ensure consistent assay conditions (e.g., pH, temperature) and compound purity (≥95% by HPLC) .
  • Cross-validate models : Compare in vitro (e.g., enzyme inhibition) and in vivo (e.g., rodent inflammation models) results .
  • Leverage computational tools : Use molecular docking to predict binding affinities to targets like COX-2 or alpha-glucosidase, reconciling discrepancies between structural and functional data .

Q. What mechanistic insights exist for the anti-inflammatory activity of This compound?

  • Methodology :

  • In vitro assays : Measure inhibition of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in macrophage cell lines .
  • Pathway analysis : Use Western blotting to assess NF-κB or MAPK pathway modulation .
  • Comparative studies : Benchmark against known NSAIDs (e.g., indomethacin) to identify shared or unique mechanisms .

Q. How can crystallographic data improve understanding of this compound’s reactivity?

  • Methodology :

  • Perform single-crystal X-ray diffraction to determine bond angles and electron density distribution, clarifying resonance stabilization of the pyridazinone ring .
  • Use DFT calculations (e.g., B3LYP/6-311++G(d,p)) to map frontier molecular orbitals (HOMO/LUMO) and predict sites for electrophilic/nucleophilic attack .

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